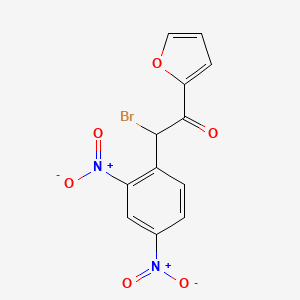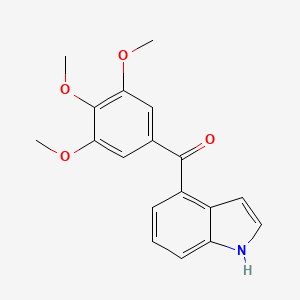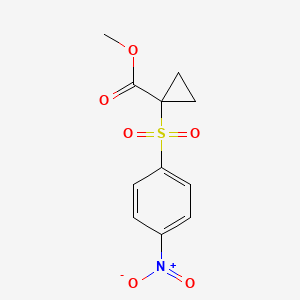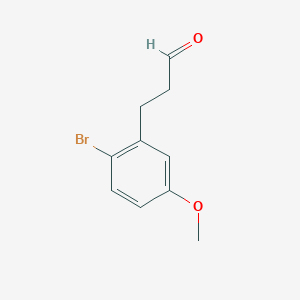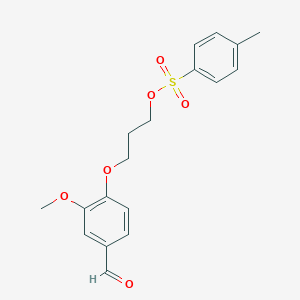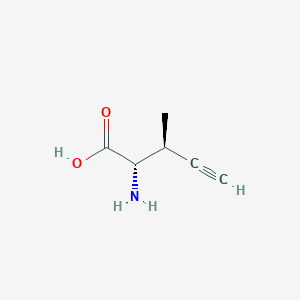
(2S,3S)-2-Amino-3-methyl-4-pentynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2-Amino-3-methyl-4-pentynoic acid is a chiral amino acid derivative with a unique structure characterized by the presence of an amino group, a methyl group, and a pentynoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-2-Amino-3-methyl-4-pentynoic acid typically involves multiple steps starting from readily available precursors. One common method involves the use of 3-chlorobut-1-yne as a starting material. The synthesis proceeds through a series of reactions including nucleophilic substitution, reduction, and amination . The reaction conditions often require the use of specific catalysts and protecting groups to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste . The use of biocatalysts, such as carbonyl reductase from lactobacillus fermentum, has also been explored for the asymmetric reduction steps, offering an environmentally friendly approach .
Chemical Reactions Analysis
Types of Reactions: (2S,3S)-2-Amino-3-methyl-4-pentynoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include various substituted amino acids and their derivatives, which can be further utilized in peptide synthesis and other organic transformations .
Scientific Research Applications
(2S,3S)-2-Amino-3-methyl-4-pentynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and bioactive compounds.
Biology: The compound is studied for its role in enzyme catalysis and protein engineering.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of fine chemicals
Mechanism of Action
The mechanism of action of (2S,3S)-2-Amino-3-methyl-4-pentynoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access . The pathways involved often include key metabolic and signaling routes, influencing various biological processes.
Comparison with Similar Compounds
- (2S,3S)-3-Hydroxyleucine
- (2S,3S)-3-Methylaspartate
- (2S,3S)-3-Methylglutamate
Comparison: (2S,3S)-2-Amino-3-methyl-4-pentynoic acid is unique due to its pentynoic acid moiety, which imparts distinct reactivity and biological activity compared to other similar compounds. While (2S,3S)-3-Hydroxyleucine and (2S,3S)-3-Methylaspartate are also chiral amino acids, they lack the alkyne functionality, which is crucial for certain chemical transformations and biological interactions .
Properties
CAS No. |
147700-97-8 |
|---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
(2S,3S)-2-amino-3-methylpent-4-ynoic acid |
InChI |
InChI=1S/C6H9NO2/c1-3-4(2)5(7)6(8)9/h1,4-5H,7H2,2H3,(H,8,9)/t4-,5-/m0/s1 |
InChI Key |
AMSDVEVGCSHYJE-WHFBIAKZSA-N |
Isomeric SMILES |
C[C@@H](C#C)[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C#C)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Thiophen-2-yl)ethenyl]pyrazine](/img/structure/B12544286.png)
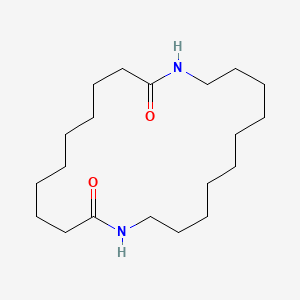
![Benzene, 1-bromo-4-[2,2-difluoro-1-(trifluoromethyl)ethenyl]-](/img/structure/B12544290.png)


